molecular formula C22H19FN2OS2 B2777811 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone CAS No. 403842-86-4

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone

Cat. No. B2777811
CAS RN: 403842-86-4
M. Wt: 410.53
InChI Key: IXAFYHQLYQMAJG-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone is a useful research compound. Its molecular formula is C22H19FN2OS2 and its molecular weight is 410.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Theoretical Analysis

The molecular structure, vibrational frequencies, and corresponding vibrational assignments of related pyrazole compounds have been investigated both experimentally and theoretically. Studies, such as the one conducted by Mary et al. (2015), utilized Gaussian09 software for optimization and analysis, revealing insights into the molecule's stability, charge transfer, and potential nonlinear optical properties through HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis. Molecular docking studies suggest these compounds might exhibit inhibitory activity against specific enzymes, potentially acting as anti-neoplastic agents (Mary et al., 2015).

Antimicrobial Activity

Novel Schiff bases and related pyrazole derivatives have been synthesized and tested for their antimicrobial activity. Research by Puthran et al. (2019) indicates that certain derivatives exhibit excellent activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Anti-tubercular Activity

Compounds related to the specified chemical structure have been synthesized and assessed for their antitubercular activity. Venugopal et al. (2020) found that specific derivatives showed increased potency against Mycobacterium tuberculosis, with electron-donating substituents enhancing their anti-mycobacterial activity. Docking studies provided further insights into the interactions with the enoyl reductase enzyme, a key target in tuberculosis treatment (Venugopal et al., 2020).

Fluorescent Chemosensor for Metal Ion Detection

A novel pyrazoline derivative has been synthesized and characterized for use as a fluorescent chemosensor, particularly for detecting Fe3+ metal ions. This research highlights the compound's photophysical properties, demonstrating its utility in sensing applications due to its specific interaction with iron ions, resulting in a notable fluorescence response (Khan, 2020).

Antibacterial and Antitumor Activities

Further studies on related compounds have explored their antibacterial and antitumor potentials. Compounds exhibiting potent inhibitory actions against various bacterial strains and significant activities against cancer cell lines highlight the diverse therapeutic applications of these molecules (Desai et al., 2012).

properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS2/c1-15-4-10-18(11-5-15)28-14-22(26)25-20(16-6-8-17(23)9-7-16)13-19(24-25)21-3-2-12-27-21/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAFYHQLYQMAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone

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